N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H20N2O2S and a molar mass of 280.39 g/mol1. It is related to other compounds such as “4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide” and “N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzenesulphonamide” which have similar structures23.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of benzenesulfonamide derivatives containing a thiazol-4-one scaffold has been reported4. However, the specific synthesis process for “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is not readily available in the retrieved sources.Molecular Structure Analysis
The InChI code for “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is 1S/C14H20N2O2S/c1-14(12,13)17(11-2-3-11)18-9-5-7-16-8-6-10/h1-3,10,12-13,16H,4-9H21. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model5.
Chemical Reactions Analysis
The specific chemical reactions involving “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” are not detailed in the retrieved sources. However, benzenesulfonamide derivatives are known to participate in various chemical reactions4.Physical And Chemical Properties Analysis
“N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is a solid at ambient temperature2. Its boiling point and other physical properties are not specified in the retrieved sources.Scientific Research Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
In recent years, there have been many reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application . For example, Liu et al. expanded this field with 4-N-phenylaminoquinoline derivative via piperidine moiety introduction to a previously reported lead compound . Piperidine incorporation improved the brain exposure of the resulting dual inhibitor. In addition, the compound showed antioxidant and metal chelating properties .
Safety And Hazards
The specific safety and hazard information for “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” is not available in the retrieved sources. However, similar compounds like “4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulphonamide” have safety information available, including hazard statements such as H302+H312+H332;H319;H335 and precautionary statements like P271;P261;P2802.
Future Directions
The future directions for the study and application of “N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide” are not specified in the retrieved sources. However, the ongoing research into similar compounds suggests potential applications in the development of novel antiproliferative agents4.
Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For a more detailed analysis, please refer to specialized literature or consult with a chemical expert.
properties
IUPAC Name |
N-cyclopropyl-N-piperidin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18,14-4-2-1-3-5-14)16(12-6-7-12)13-8-10-15-11-9-13/h1-5,12-13,15H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADOCUCQRAEUHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide | |
CAS RN |
387350-82-5 |
Source
|
Record name | N-Cyclopropyl-N-4-piperidinylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=387350-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 387350-82-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.